2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a structurally intricate tricyclic core comprising sulfur (8-thia) and nitrogen (3,5,10-triaza) atoms, with a 6-oxo group and a 3-methylbutyl substituent.
Properties
IUPAC Name |
2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-11(2)6-8-25-19(27)17-16(13-5-4-7-21-18(13)30-17)23-20(25)29-10-15(26)22-14-9-12(3)28-24-14/h4-5,7,9,11H,6,8,10H2,1-3H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGJJPGWAMLLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the thia and oxazol groups. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions and the use of catalysts may be employed to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate due to its bioactive functional groups.
Medicine
In medicine, “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Sulfanyl Acetamide Derivatives
Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) and its analogs () share a sulfamoylphenyl backbone but lack the tricyclic system. Key comparisons include:
- Synthesis Yields : The target compound’s synthesis likely involves multistep reactions due to its tricyclic core, whereas simpler sulfanyl acetamides (e.g., 5a–5d) are synthesized via single-step acylation with yields ranging from 45.4% to 51.0% .
- Melting Points : Increasing aliphatic chain length in 5a–5d correlates with reduced melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting enhanced molecular flexibility. The target compound’s 3-methylbutyl group may similarly lower melting points compared to rigid analogs .
Oxadiazole-Thiol Acetamides
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w) () feature oxadiazole and indole moieties. Unlike the target compound’s tricyclic system, these molecules exhibit antimicrobial activity, highlighting the role of sulfur-containing heterocycles in bioactivity.
Table 1: Comparative Analysis of Key Compounds
†Inferred from structural analogs with tricyclic kinase inhibitors. ‡N/R: Not reported in evidence. §Estimated from synthesis protocols in .
Functional Group Contributions
- Sulfanyl Linkage : Present in both the target compound and analogs (5a–5d, 8a–w), this group enhances solubility via hydrogen bonding and may mediate target binding .
- Oxazole/Oxadiazole Rings : The 5-methyloxazole (target) and oxadiazole (8a–w) rings contribute to π-π stacking interactions, critical for protein binding. Methyl substitution may sterically modulate activity .
Biological Activity
The compound 2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a triazine ring and a thiazolidine moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to the one exhibit significant antimicrobial properties. For instance, a study evaluating the antibacterial activity of various compounds found that certain derivatives showed superior efficacy against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.045 | 0.060 | E. coli |
This table illustrates that compounds similar to the target compound have shown promising activity against various pathogens.
The mechanism by which these compounds exert their antibacterial effects is often linked to their ability to inhibit critical bacterial enzymes or disrupt cellular processes. For example, molecular docking studies have indicated that certain derivatives inhibit bacterial enzymes such as MurB and CYP51Ca, which are vital for bacterial cell wall synthesis and sterol biosynthesis respectively .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this class of compounds. Research has indicated that specific structural features may enhance cytotoxicity against cancer cell lines .
Case Study: Anticancer Efficacy
A study focused on a related compound demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. The presence of specific substituents was correlated with increased potency against cancer cells.
Safety and Toxicity Profile
The safety profile of these compounds is crucial for their development as therapeutic agents. Preliminary toxicity studies have shown that while some derivatives exhibit potent biological activity, they also need to be evaluated for cytotoxicity against normal cells to ascertain their therapeutic window .
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Normal Cell Line Tested |
|---|---|---|
| Compound A | 20 | MRC5 |
| Compound B | 15 | HeLa |
| Compound C | 25 | A549 |
Q & A
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Q. What computational tools are recommended for elucidating structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/GROMACS) with QSAR models to map electronic and steric effects. Validate using free-energy perturbation (FEP) calculations for binding affinity predictions. Cross-reference with crystallographic data to refine pharmacophore models .
Q. How can gaps in existing literature guide future research proposals?
- Methodological Answer : Systematically review patents and journals for underexplored domains (e.g., metabolite identification, resistance mechanisms). Propose studies using advanced methodologies (e.g., cryo-EM for target visualization) or novel model systems (e.g., zebrafish for toxicity screening). Align objectives with funding priorities in chemical biology or translational medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
